molecular formula C15H10BrFN2O B2545759 5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one CAS No. 1092344-24-5

5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one

Cat. No.: B2545759
CAS No.: 1092344-24-5
M. Wt: 333.16
InChI Key: PNHLCEFVFLXTCF-UHFFFAOYSA-N
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Description

5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one typically involves several steps. One common method includes the reaction of 5-bromoindole-2,3-dione with 2-fluoro-4-methylaniline under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular pathways involved may vary depending on the specific biological context. For example, in antiviral studies, the compound may inhibit viral replication by targeting viral enzymes .

Comparison with Similar Compounds

When compared to other indole derivatives, 5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one stands out due to its unique combination of substituents. Similar compounds include:

Properties

IUPAC Name

5-bromo-3-(2-fluoro-4-methylphenyl)imino-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O/c1-8-2-4-13(11(17)6-8)18-14-10-7-9(16)3-5-12(10)19-15(14)20/h2-7H,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNHLCEFVFLXTCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C3=C(C=CC(=C3)Br)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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